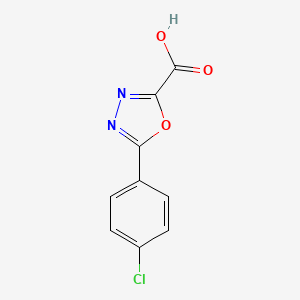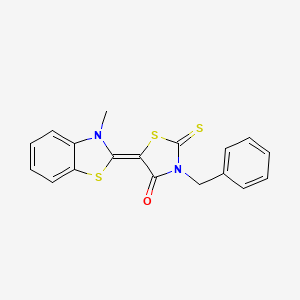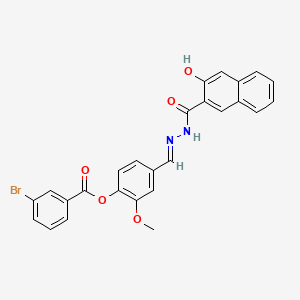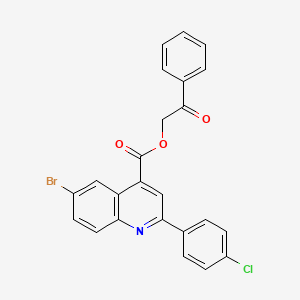![molecular formula C29H28N2O3S B12047438 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B12047438.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-4-methyl-N-(4-methylphenyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is a complex organic compound that features a carbazole moiety linked to a benzenesulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE typically involves multiple steps. One common approach is to start with the carbazole derivative and introduce the hydroxypropyl group through a nucleophilic substitution reaction. The benzenesulfonamide group is then attached via a sulfonation reaction. The reaction conditions often require the use of solvents like dichloromethane or dimethylformamide, and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may require halogenating agents or nucleophiles like sodium hydroxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while reduction of a nitro group would produce an amine.
Applications De Recherche Scientifique
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. The benzenesulfonamide group may inhibit certain enzymes, disrupting metabolic pathways. These interactions can lead to various biological effects, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3-(9H-CARBAZOL-9-YL)-2-HYDROXYPROPYL)-N-(4-METHOXYPHENYL)METHANESULFONAMIDE
- 2-(3-(9H-CARBAZOL-9-YL)PROPANOYL)-N-(4-METHYLPHENYL)HYDRAZINECARBOTHIOAMIDE
Uniqueness
N-(3-(9H-CARBAZOL-9-YL)-2-HO-PROPYL)-4-ME-N-(4-METHYLPHENYL)BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with DNA and enzymes sets it apart from other similar compounds, making it a valuable tool in scientific research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H28N2O3S |
|---|---|
Poids moléculaire |
484.6 g/mol |
Nom IUPAC |
N-(3-carbazol-9-yl-2-hydroxypropyl)-4-methyl-N-(4-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C29H28N2O3S/c1-21-11-15-23(16-12-21)31(35(33,34)25-17-13-22(2)14-18-25)20-24(32)19-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,24,32H,19-20H2,1-2H3 |
Clé InChI |
BJZDJDCSGPGGSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N(CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)S(=O)(=O)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[(3Z,4Z)-4-(azepan-2-ylidene)-5-oxo-1-phenylpyrazolidin-3-ylidene]-2-methylbenzamide](/img/structure/B12047391.png)

![[4-[(E)-[[2-(4-chloroanilino)-2-oxoacetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B12047398.png)
![N-(4-bromo-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047421.png)






